molecular formula C15H13IN2O3S B1446494 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole CAS No. 1352397-59-1

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole

Cat. No. B1446494
M. Wt: 428.2 g/mol
InChI Key: VIKOCROJZQVKCI-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole, also known as BIMA, is a novel synthetic compound with potential applications in a wide range of scientific research areas. BIMA is a heterocyclic compound that contains a benzylsulfonyl group, an iodide, a methoxy group, and an azaindole ring. BIMA is a relatively new compound and has only recently been studied for its potential applications in research.

Scientific Research Applications

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole has been studied for its potential applications in various scientific research areas. It has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as an inhibitor of enzymes. 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole has also been studied for its potential use in drug delivery systems and as a component of molecular imaging agents.

Mechanism Of Action

The mechanism of action of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole is not yet fully understood. However, it is believed that the benzylsulfonyl group, the iodide, and the methoxy group all contribute to the compound’s ability to interact with other molecules and to catalyze reactions. The azaindole ring also likely plays a role in the compound’s ability to interact with enzymes and other proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole are not yet fully understood. However, it has been shown to have some effect on enzymes and proteins, as well as on the metabolism of certain compounds. It has also been studied for its potential use in drug delivery systems and as a component of molecular imaging agents.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole in laboratory experiments include its high solubility in water, its low toxicity, and its ability to interact with other molecules and catalyze reactions. The main limitation of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

Future research on 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole should focus on further exploring its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential applications in drug delivery systems, molecular imaging agents, and other areas. Finally, further research should be conducted to determine the optimal conditions for synthesizing 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole and to improve its solubility in water.

properties

IUPAC Name

1-benzylsulfonyl-2-iodo-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3S/c1-21-15-8-7-13-12(17-15)9-14(16)18(13)22(19,20)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKOCROJZQVKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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